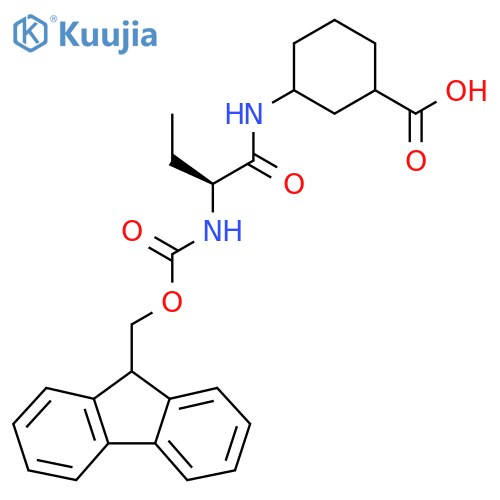Cas no 2171437-96-8 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid)

2171437-96-8 structure
商品名:3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid
- 3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid
- 2171437-96-8
- EN300-1489817
-
- インチ: 1S/C26H30N2O5/c1-2-23(24(29)27-17-9-7-8-16(14-17)25(30)31)28-26(32)33-15-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h3-6,10-13,16-17,22-23H,2,7-9,14-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t16?,17?,23-/m0/s1
- InChIKey: POUFMNQHZSGQCU-OCJFHSIUSA-N
- ほほえんだ: OC(C1CCCC(C1)NC([C@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 691
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 105Ų
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1489817-0.1g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 0.1g |
$2963.0 | 2023-05-26 | ||
| Enamine | EN300-1489817-1000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1489817-2500mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1489817-5000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1489817-10000mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 10000mg |
$14487.0 | 2023-09-28 | ||
| Enamine | EN300-1489817-500mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1489817-0.05g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 0.05g |
$2829.0 | 2023-05-26 | ||
| Enamine | EN300-1489817-1.0g |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 1g |
$3368.0 | 2023-05-26 | ||
| Enamine | EN300-1489817-100mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1489817-250mg |
3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]cyclohexane-1-carboxylic acid |
2171437-96-8 | 250mg |
$3099.0 | 2023-09-28 |
3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid 関連文献
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
2171437-96-8 (3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidocyclohexane-1-carboxylic acid) 関連製品
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
